molecular formula C19H20BrN5O B4088164 5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B4088164
M. Wt: 414.3 g/mol
InChI Key: TUXZCRRYNYVFRW-UHFFFAOYSA-N
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Description

The compound “5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been reported to exhibit various biological activities, including inhibitory activity against phosphodiesterase (PDE 4B) and bronchodilation ability .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives involves a series of reactions . The process includes designing and synthesizing the compounds, followed by screening for their antibacterial and antifungal activities .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidine derivatives has been studied using various techniques . The binding mode and docking scores of these compounds have been compared to those of ciprofloxacin, confirming their antibacterial activity via DNA Gyrase inhibition .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been analyzed . These compounds have shown to inhibit PDE 4B and exhibit bronchodilator activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been investigated . For instance, the low solubility of some compounds, due to a strong crystal lattice, may impair their antiviral activity .

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidine derivatives involves inhibiting the activity of PDE 4B . This inhibition leads to bronchodilation, which can be beneficial in conditions like asthma .

Future Directions

The future directions in the research of 1,2,4-triazolo[1,5-a]pyrimidine derivatives could involve further exploration of their potential biological activities . For instance, their use as fluorescence probes for specific detection of Fe 3+ ions and application in cell imaging has been suggested .

properties

IUPAC Name

5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O/c1-2-26-15-9-5-13(6-10-15)17-11-16(12-3-7-14(20)8-4-12)22-19-23-18(21)24-25(17)19/h3-10,16-17H,2,11H2,1H3,(H3,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXZCRRYNYVFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(NC3=NC(=NN23)N)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 2
5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 3
5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 4
5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 5
5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
5-(4-bromophenyl)-7-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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